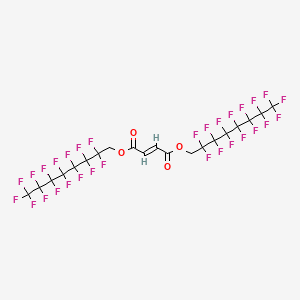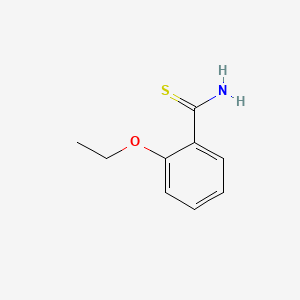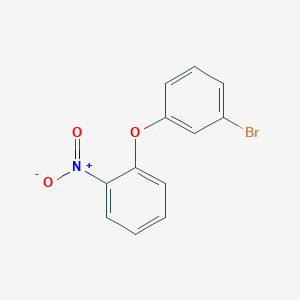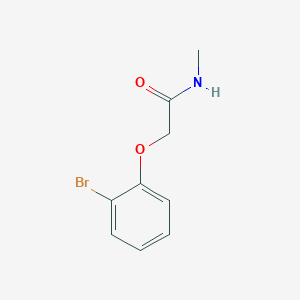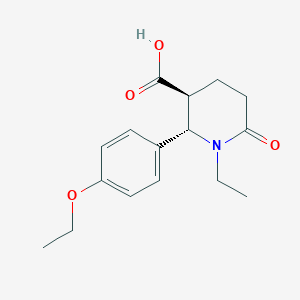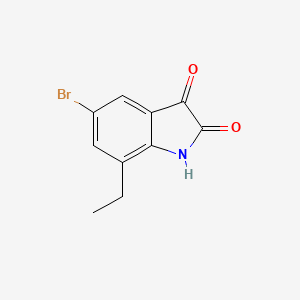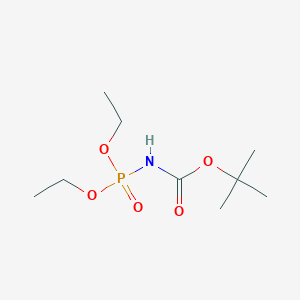
Diethyl N-(tert-Butoxycarbonyl)phosphoramidate
Vue d'ensemble
Description
Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is a chemical compound that is part of a class of highly reactive reagents used in the synthesis of peptides. These compounds are particularly useful in the phosphorylation of serine-containing peptides, which is a critical step in the production of various peptide-based substances. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis to protect the amino functionality during the synthesis process .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including protection of amino groups and the formation of intermediates such as diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate. This particular compound is synthesized through a series of reactions starting from diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by epoxidation, azidation, and finally the introduction of the tert-butoxycarbonyl protecting group . The synthesis of these compounds is crucial for their application in solid-phase peptide synthesis, where they act as handles or linkers that facilitate the assembly of peptide chains .
Molecular Structure Analysis
The molecular structure of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate and related compounds is characterized by the presence of the tert-butoxycarbonyl group attached to an amino group, which is a key feature for its reactivity and selectivity in peptide synthesis. The stereochemistry of these compounds is also important, as it can influence the outcome of the synthesis and the properties of the final peptide product .
Chemical Reactions Analysis
These compounds are involved in a variety of chemical reactions, particularly in the context of peptide synthesis. For example, the tert-butoxycarbonyl group can be removed under acidic conditions, which is a common deprotection step in peptide synthesis. The reactivity of the phosphoramidate group allows for the efficient phosphorylation of serine residues in peptides, which is a reaction of significant interest in the synthesis of phosphorylated peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of Diethyl N-(tert-Butoxycarbonyl)phosphoramidate are influenced by its functional groups. The tert-butoxycarbonyl group imparts a certain level of stability to the compound, making it resistant to certain conditions such as acidolysis. This stability is crucial during the synthesis process, as it allows for the selective deprotection and coupling of amino acids without affecting the integrity of the peptide chain. The compound's solubility in common organic solvents like N,N-dimethylformamide and chloroform is also an important property that facilitates its use in peptide synthesis .
Applications De Recherche Scientifique
Conversion of Alcohols into Amines
Diethyl N-(t-butoxycarbonyl)phosphoramidate is utilized in transforming alcohols into amines. This process involves reactions with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP), leading to the formation of diethyl N-alkyl-N-(t-butoxycarbonyl) phosphoramidates. This approach offers stereoselective N-alkylation with complete inversion of the alkyl group's configuration (Klepacz & Zwierzak, 2001).
Synthesis of Nitrogen Heterocycles
This compound plays a crucial role in the copper-catalyzed synthesis of medium- and large-sized nitrogen heterocycles. The introduction of tert-butoxycarbonyl at N-termini enhances intramolecular cyclization under copper catalysis. This method is suitable for preparing various nitrogen heterocycles, contributing significantly to organic and medicinal chemistry (Yang et al., 2005).
Flame Retardant Properties
In the field of material science, particularly regarding flame retardants for cellulose, diethyl N-(tert-Butoxycarbonyl)phosphoramidate demonstrates significant utility. Phosphoramidates, including this compound, are explored for their flame retardant (FR) properties on cotton cellulose. They exhibit superior FR properties compared to triethyl phosphate (TEP), indicating their potential in enhancing fire safety in various applications (Gaan et al., 2009).
Organic Synthesis Applications
It's also utilized in various organic synthesis processes. For example, its reaction with tricarbonyl(vinylketene)iron(0) complexes to produce tricarbonyl(vinylketenimine)iron(0) complexes, highlighting its versatility in synthetic chemistry (Benyunes et al., 1995).
Anticancer Activity
Research into the anticancer activity of various phosphoramidates, including diethyl N-(tert-Butoxycarbonyl)phosphoramidate derivatives, shows promising results. These compounds have been evaluated for their cytotoxic activity against different human cancer cell lines, indicating their potential as therapeutic agents (Lewandowska et al., 2016).
Safety And Hazards
Diethyl N-(tert-Butoxycarbonyl)phosphoramidate is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Propriétés
IUPAC Name |
tert-butyl N-diethoxyphosphorylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO5P/c1-6-13-16(12,14-7-2)10-8(11)15-9(3,4)5/h6-7H2,1-5H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRHRHTDZXUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431616 | |
| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl N-(tert-Butoxycarbonyl)phosphoramidate | |
CAS RN |
85232-02-6 | |
| Record name | tert-Butyl (diethoxyphosphoryl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl N-(tert-Butoxycarbonyl)phosphoramidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



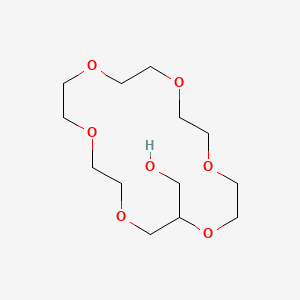
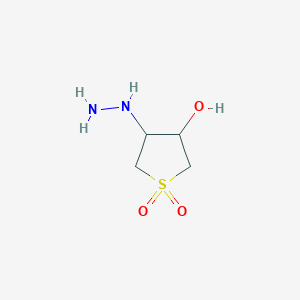
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
